N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dipropylsulfamoyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S2.ClH/c1-5-12-28(13-6-2)33(30,31)19-9-7-18(8-10-19)23(29)26-24-21(15-25)20-11-14-27(17(3)4)16-22(20)32-24;/h7-10,17H,5-6,11-14,16H2,1-4H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBHVWPCPBUEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C25H26ClN3OS
- Molecular Weight : 452.0 g/mol
- CAS Number : 1216378-24-3
The compound is structurally related to tetrahydrothieno[2,3-c]pyridine derivatives, which have shown promise in modulating neurotransmitter systems. Specifically, it has been evaluated for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme critical in the biosynthesis of epinephrine.
Studies indicate that compounds with a similar thieno[2,3-c]pyridine structure exhibit significant inhibitory potency against hPNMT and affinity for α2-adrenoceptors. These interactions suggest a potential role in regulating catecholamine levels in the central nervous system (CNS) .
In Vitro Studies
- Inhibition of hPNMT :
- Selectivity for α2-Adrenoceptors :
In Vivo Studies
Preclinical studies have suggested that the compound may possess anxiolytic and antidepressant-like effects when administered in animal models. These effects are hypothesized to be mediated through modulation of norepinephrine and serotonin pathways .
Case Study 1: Anxiolytic Properties
A study conducted on rodent models demonstrated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests. The observed effects were attributed to altered neurotransmitter levels in the brain regions associated with anxiety regulation .
Case Study 2: Antidepressant Effects
Another investigation focused on the antidepressant potential of similar compounds showed significant improvement in depressive-like symptoms in forced swim tests. The mechanism was linked to increased levels of norepinephrine and serotonin, suggesting a dual-action mechanism involving both neurotransmitter systems .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Temperature : Maintain sub-ambient temperatures (e.g., 0–5°C) during amidation to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for nucleophilic substitution steps to enhance reactivity .
- Purification : Employ gradient HPLC with a C18 column and trifluoroacetic acid (TFA) buffer to isolate the hydrochloride salt .
- Validation : Monitor reaction progress via TLC and intermediate characterization using -NMR and LC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm .
- Structural Confirmation : Perform - and -NMR to verify functional groups (e.g., cyano, isopropyl, sulfamoyl) and compare with predicted spectra .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M-Cl]) .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across assays (e.g., variable IC)?
- Root Cause Analysis :
- Assay Variability : Validate protocols using positive controls (e.g., reference inhibitors) and ensure consistent cell passage numbers .
- Solubility Effects : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
Q. What strategies are recommended for identifying the compound’s biological targets?
- Target Deconvolution Methods :
- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog followed by streptavidin pull-down and LC-MS/MS .
- Computational Modeling : Perform molecular docking against kinase or GPCR libraries (e.g., using AutoDock Vina) to prioritize candidates .
- CRISPR Screening : Genome-wide knockout libraries to identify genes whose loss abolishes compound activity .
Q. How can the metabolic stability of this compound be improved for in vivo studies?
- Structure-Activity Relationship (SAR) Optimization :
- Cyano Group Modification : Replace the 3-cyano group with a trifluoromethyl substituent to reduce CYP450-mediated oxidation .
- Sulfamoyl Protection : Introduce steric hindrance (e.g., tert-butyl groups) on the dipropylsulfamoyl moiety to slow enzymatic cleavage .
- Pharmacokinetic Profiling : Conduct microsomal stability assays (human/rodent liver microsomes) and adjust logP via substituent tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
